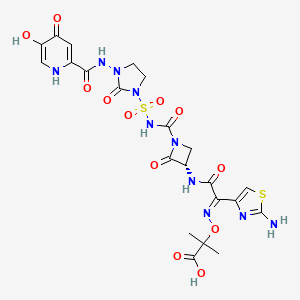

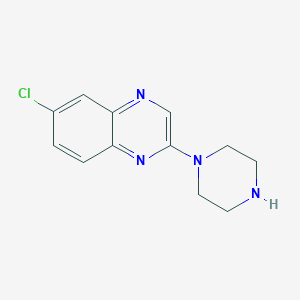

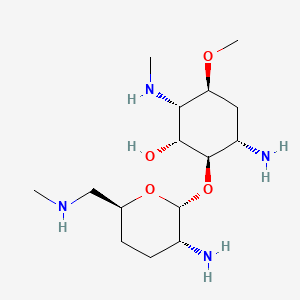

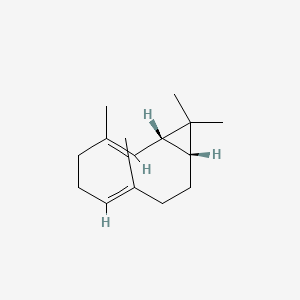

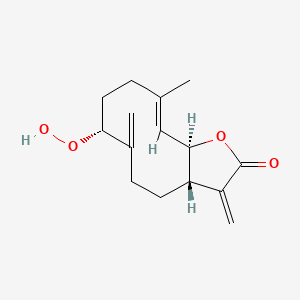

(S)-pirazmonam

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pirazmonam is a monocyclic beta-lactam antibiotic. Pirazmonam is more active than aztreonam against nonfermentative gram-negative bacteria.

科学的研究の応用

Endocrine Disruption in Aquatic Species

Atrazine, chemically similar to (S)-pirazmonam, has been investigated for its endocrine-disrupting effects in various aquatic species. In zebrafish, atrazine was found to elevate the expression of zcyp19a1, a gene involved in steroid synthesis and reproduction, suggesting potential impacts on endocrine functions. This was observed at environmentally relevant concentrations, indicating a broader ecological impact (Suzawa & Ingraham, 2008).

Herbicide Impact on Fish Reproduction

Another study focused on the impact of atrazine on the reproductive fitness of fathead minnows. The research did not find significant estrogenic effects or overt reproductive toxicity in adult minnows exposed to atrazine at environmentally relevant concentrations. However, the study suggested the need for further investigation due to observed trends in reduced reproductive parameters (Bringolf, Belden, & Summerfelt, 2004).

Genotoxic Effects on Fish

A study on Rhamdia quelen, a neotropical fish, revealed genotoxic effects of atrazine. The research demonstrated a dose-dependent genotoxic effect of atrazine, causing DNA damage even at concentrations considered safe by regulatory agencies. This finding is crucial for understanding atrazine's potential risks to aquatic life and human populations through ecosystem exposure (Piancini, Santos, Tincani, & Cestari, 2015).

Atrazine's Impact on Insect Community Structure

The ecological effects of atrazine on aquatic insect community structure were assessed in a study that applied the herbicide to experimental ponds. Results showed that atrazine concentrations as low as 20 mg/L significantly reduced the abundance of emerging chironomid insects and altered the species richness and equitability in the benthic insect community. This study highlights the indirect impact of atrazine on aquatic ecosystems, particularly on insect populations (Dewey, 1986).

Ecotoxicological Studies with Atrazine

A scientometric analysis of ecotoxicological studies involving atrazine and its effects on microalgae and cyanobacteria was conducted. This analysis provided insights into the evolution of research on atrazine and identified gaps in knowledge, such as the need for more field studies and collaborations between research groups. This study is critical for guiding future research and environmental policy development (Castro, Barbosa, Guimarães, Martins, & Zanette, 2021).

Bioremediation of Atrazine

The bioremediation of atrazine, a process crucial for removing this herbicide from contaminated environments, was explored in a study. A new atrazine-degrading strain, Pseudomonas sp. ZXY-1, was isolated and shown to have a high biodegradation efficiency. The study optimized the degradation conditions, achieving a significantly high biodegradation efficiency under optimal conditions. This research contributes to the development of effective strategies for atrazine bioremediation (Zhao, Wang, Ma, Bai, & Yang, 2017).

特性

製品名 |

(S)-pirazmonam |

|---|---|

分子式 |

C22H24N10O12S2 |

分子量 |

684.6 g/mol |

IUPAC名 |

2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S)-1-[[3-[(5-hydroxy-4-oxo-1H-pyridine-2-carbonyl)amino]-2-oxoimidazolidin-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid |

InChI |

InChI=1S/C22H24N10O12S2/c1-22(2,18(38)39)44-28-14(11-8-45-19(23)26-11)16(36)25-10-7-30(17(10)37)20(40)29-46(42,43)32-4-3-31(21(32)41)27-15(35)9-5-12(33)13(34)6-24-9/h5-6,8,10,34H,3-4,7H2,1-2H3,(H2,23,26)(H,24,33)(H,25,36)(H,27,35)(H,29,40)(H,38,39)/b28-14+/t10-/m0/s1 |

InChIキー |

JXSPWQGYERHATM-HWRJDTEFSA-N |

異性体SMILES |

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2CN(C2=O)C(=O)NS(=O)(=O)N3CCN(C3=O)NC(=O)C4=CC(=O)C(=CN4)O |

正規SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2CN(C2=O)C(=O)NS(=O)(=O)N3CCN(C3=O)NC(=O)C4=CC(=O)C(=CN4)O |

同義語 |

SQ 83360 SQ-83360 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5R)-5-(2-Hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol](/img/structure/B1253123.png)

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1253126.png)

![(1S,2S,3R,5R,6R,8S,12S)-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecane-3,12-diol](/img/structure/B1253128.png)

![4-[(2S,3S,4R,5R)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol](/img/structure/B1253139.png)

![4-Methoxybenzoic acid [2-(4-bromophenyl)-4-oxo-3-quinazolinyl] ester](/img/structure/B1253145.png)

![(1R,4Z,6R,7S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1253148.png)